molecular formula C15H22N4O B5760124 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

Cat. No. B5760124
M. Wt: 274.36 g/mol
InChI Key: ZHVNUZLWRHYBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known by its chemical name, DEAB, and is widely used in biochemistry and pharmacology research.

Mechanism of Action

The mechanism of action of DEAB involves the inhibition of ALDHs. ALDHs play a crucial role in the metabolism of various compounds, including retinoids. Retinoids are important signaling molecules that regulate various cellular processes, including cell differentiation, proliferation, and apoptosis. By inhibiting the activity of ALDHs, DEAB can alter the levels of retinoids in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects:
DEAB has several biochemical and physiological effects. It has been shown to inhibit the activity of ALDHs, leading to changes in the levels of retinoids in cells. DEAB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DEAB has also been shown to inhibit the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

DEAB has several advantages for lab experiments. It is a potent inhibitor of ALDHs and can be used to study the role of ALDHs in various cellular processes. DEAB is also relatively stable and can be easily synthesized. However, DEAB has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on ALDHs can be cell-type specific.

Future Directions

There are several future directions for research on DEAB. One area of research is the study of the role of DEAB in cancer therapy. DEAB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine the optimal concentration and duration of DEAB treatment for cancer therapy. Another area of research is the study of the role of DEAB in stem cell differentiation. DEAB has been shown to inhibit the differentiation of stem cells. Further research is needed to determine the mechanism of action of DEAB in stem cell differentiation. Additionally, the development of more potent and selective inhibitors of ALDHs could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of DEAB is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate in the presence of a base. This reaction leads to the formation of N-ethyl-2-(2-oxoethyl)benzimidazole. The second step involves the reaction of N-ethyl-2-(2-oxoethyl)benzimidazole with diethylamine in the presence of a base. This reaction leads to the formation of DEAB.

Scientific Research Applications

DEAB has been extensively studied for its various applications in scientific research. It has been used in the study of cancer, stem cells, and developmental biology. DEAB has been shown to inhibit the activity of aldehyde dehydrogenases (ALDHs), which are enzymes that play a crucial role in the metabolism of various compounds, including retinoids. DEAB has been shown to inhibit the activity of ALDH1A1, which is a retinaldehyde dehydrogenase, and ALDH3A1, which is a fatty aldehyde dehydrogenase.

properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-4-18(5-2)10-11-19-14-9-7-6-8-13(14)17-15(19)16-12(3)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNUZLWRHYBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide

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